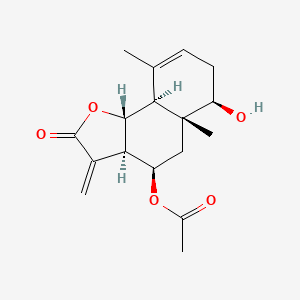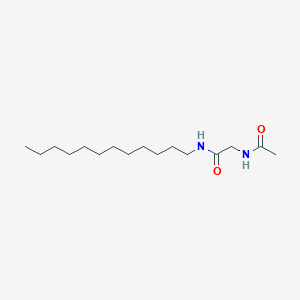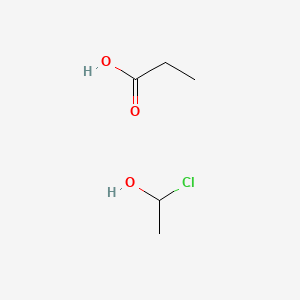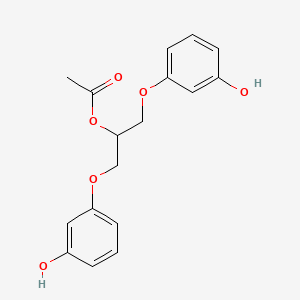
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a propane backbone, with an acetate group at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate typically involves the reaction of 3-hydroxyphenol with epichlorohydrin to form 1,3-bis(3-hydroxyphenoxy)propan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins with enhanced properties.
作用機序
The mechanism of action of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(4-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(3-methoxyphenoxy)propan-2-yl acetate
Uniqueness
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is unique due to the position of the hydroxy groups on the phenoxy rings, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers.
特性
CAS番号 |
57160-75-5 |
|---|---|
分子式 |
C17H18O6 |
分子量 |
318.32 g/mol |
IUPAC名 |
1,3-bis(3-hydroxyphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H18O6/c1-12(18)23-17(10-21-15-6-2-4-13(19)8-15)11-22-16-7-3-5-14(20)9-16/h2-9,17,19-20H,10-11H2,1H3 |
InChIキー |
LNFQPTVGRAMALX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(COC1=CC=CC(=C1)O)COC2=CC=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


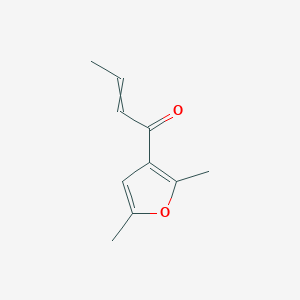

![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
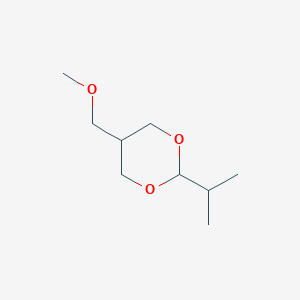
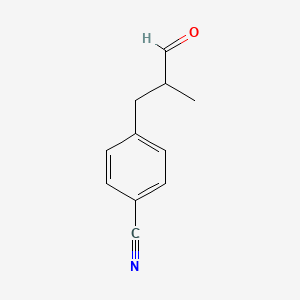
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
